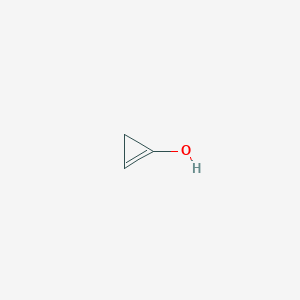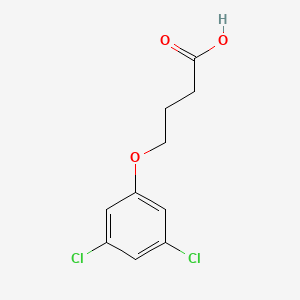![molecular formula C16H26N2O6Sn B14424752 1,1'-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione) CAS No. 84839-02-1](/img/structure/B14424752.png)
1,1'-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione) is a chemical compound that features a stannane (tin) center bonded to two pyrrolidine-2,5-dione groups through oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione) typically involves the reaction of dibutyltin oxide with pyrrolidine-2,5-dione in the presence of a suitable solvent. The reaction conditions often include heating and stirring to ensure complete reaction and formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for higher yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione) can undergo various types of chemical reactions, including:
Oxidation: The tin center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions.
Substitution: The oxygen atoms bonded to the tin center can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state tin compounds, while substitution reactions can produce a variety of tin-ligand complexes.
Applications De Recherche Scientifique
1,1’-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an anticancer agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1’-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione) involves its interaction with molecular targets through its tin center and pyrrolidine-2,5-dione groups. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes or proteins, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[(Dibutylstannanediyl)bis(oxy)]bis(1-octen-1-ol): Another compound with a dibutylstannanediyl core but different ligands.
Disuccinimidyl suberate: A compound with similar pyrrolidine-2,5-dione groups but different central structure.
Uniqueness
1,1’-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione) is unique due to its specific combination of a tin center with pyrrolidine-2,5-dione groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
84839-02-1 |
|---|---|
Formule moléculaire |
C16H26N2O6Sn |
Poids moléculaire |
461.1 g/mol |
Nom IUPAC |
1-[dibutyl-(2,5-dioxopyrrolidin-1-yl)oxystannyl]oxypyrrolidine-2,5-dione |
InChI |
InChI=1S/2C4H4NO3.2C4H9.Sn/c2*6-3-1-2-4(7)5(3)8;2*1-3-4-2;/h2*1-2H2;2*1,3-4H2,2H3;/q2*-1;;;+2 |
Clé InChI |
YHYYXXIDTVDWEI-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(ON1C(=O)CCC1=O)ON2C(=O)CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


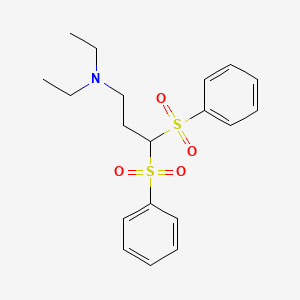

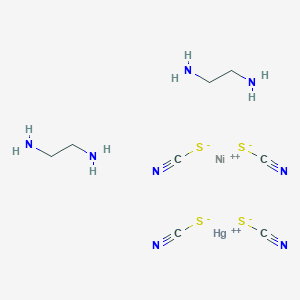
![4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14424688.png)

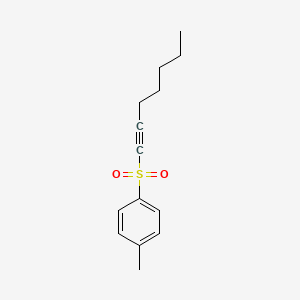
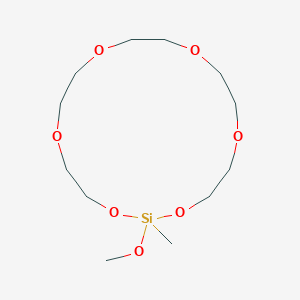

![Tricyclo[5.3.0.0(2.6)]deca-1(7)-ene](/img/structure/B14424714.png)
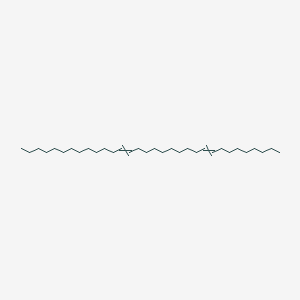
![2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14424729.png)
